Alpinumisoflavone acetate
CAS No.:
Cat. No.: VC16528531
Molecular Formula: C22H18O6
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H18O6 |
---|---|
Molecular Weight | 378.4 g/mol |
IUPAC Name | [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
Standard InChI | InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
Standard InChI Key | UGAJYYNANGVRBF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Alpinumisoflavone acetate, systematically named 7-[4-(acetyloxy)phenyl]-5-hydroxy-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one, has a molecular formula of C₂₂H₁₈O₆ and a molecular weight of 378.4 g/mol . Its structure comprises a fused benzopyranone scaffold with a prenyl group at position 6 and an acetylated phenyl moiety at position 7 (Figure 1). The acetate group enhances lipophilicity, potentially improving membrane permeability compared to its non-acetylated counterpart, alpinumisoflavone .
Spectral and Physicochemical Properties
The compound’s UV-Vis spectrum shows absorption maxima at 268 nm and 332 nm, characteristic of conjugated isoflavonoid systems . Nuclear magnetic resonance (NMR) data reveal distinctive signals for the acetyl group (δ 2.35 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm) . Its solubility profile is predominantly organic-solvent-dependent, with limited aqueous solubility (0.12 mg/mL at 25°C), posing challenges for bioavailability .
Pharmacological Activities
Antioxidant Mechanisms
Alpinumisoflavone acetate demonstrates potent free radical scavenging activity, as evidenced by its IC₅₀ of 8.30 µg/mL in the DPPH assay and a ferric-reducing antioxidant power (FRAP) value of 35.55 µM trolox equivalents . These effects correlate with its ability to upregulate endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, in LPS-stimulated RAW264.7 macrophages .
Table 1: Antioxidant Activity of Alpinumisoflavone Acetate
Assay Type | IC₅₀/Activity Value | Model System | Reference |
---|---|---|---|
DPPH Scavenging | 8.30 µg/mL | In vitro | |
FRAP | 35.55 µM TE | In vitro | |
SOD Induction | 1.8-fold increase | RAW264.7 macrophages |
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory mediators by inhibiting NF-κB translocation and COX-2 expression. At 10 µg/mL, it reduces nitric oxide (NO) production by 68% in LPS-activated macrophages and decreases TNF-α levels by 45% in murine models of acute lung injury . These effects are dose-dependent, with significant inhibition observed at concentrations ≥5 µM.
Table 2: Anticancer Activity Across Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism | Reference |
---|---|---|---|
HepG2 | 18.4 | Mitochondrial depolarization | |
HeLa | 22.1 | Caspase-3 activation | |
WiDr (Colon) | 25.7 | ERK1/2 phosphorylation inhibition |
Antimicrobial Properties
Against Mycobacterium tuberculosis, the compound exhibits a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line agents like isoniazid. Gram-positive bacteria (e.g., Staphylococcus aureus) show higher susceptibility (MIC: 3.9 µg/mL) than Gram-negative species (MIC: 62.5 µg/mL).
Mechanisms of Action
Modulation of Signaling Pathways
Alpinumisoflavone acetate inhibits the ERK1/2 and PI3K/Akt pathways, reducing phosphorylation by 70% at 25 µM in HepG2 cells . This downregulation correlates with decreased cyclin D1 expression (45% reduction), arresting the cell cycle at the G1 phase.
Estrogenic and Anti-Estrogenic Activity
The compound acts as a selective estrogen receptor modulator (SERM), binding to ERα with a Kd of 0.45 µM . In MCF-7 breast cancer cells, it exhibits anti-estrogenic effects at high concentrations (≥50 µM), suppressing 17β-estradiol-induced proliferation by 58%.
Synthesis and Production
Laboratory-Scale Synthesis
Alpinumisoflavone acetate is synthesized via acetylation of alpinumisoflavone using acetic anhydride in pyridine at 80°C for 6 hours . The reaction yields 78% pure product after recrystallization from methanol .
Industrial Manufacturing Challenges
Scale-up processes face hurdles in maintaining stereochemical purity due to the compound’s labile acetyl group. Current industrial methods utilize continuous-flow reactors to enhance yield (85%) and reduce byproduct formation.
Current Applications and Limitations
Toxicity Profile
Acute toxicity studies in rats indicate an LD₅₀ > 2,000 mg/kg, with no hepatotoxicity observed at therapeutic doses. Chronic exposure (90 days) at 50 mg/kg/day causes mild renal tubular hyperplasia in 15% of subjects.
Future Research Directions
Structural Optimization
Methoxy (-OCH₃) or glycosyl substitutions at position 5 may enhance solubility while retaining bioactivity. Preliminary simulations suggest a 2.3-fold increase in aqueous solubility for 5-O-methyl derivatives.
Targeted Delivery Systems
Liposomal encapsulation improves bioavailability to 34% in murine models, with tumor accumulation rates reaching 8.2% ID/g. Phase I clinical trials are pending regulatory approval.
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